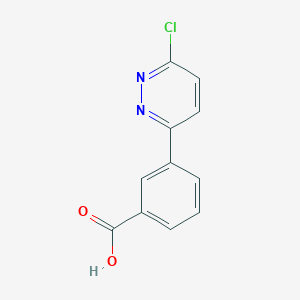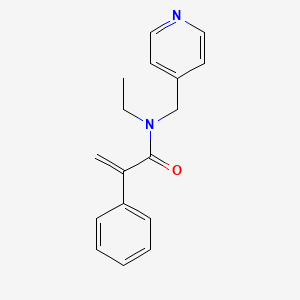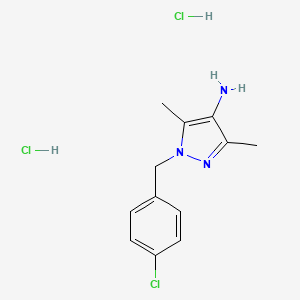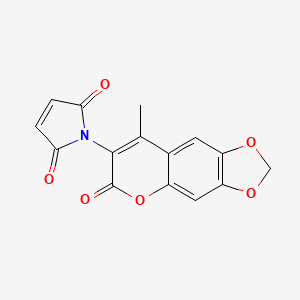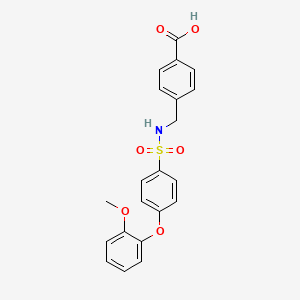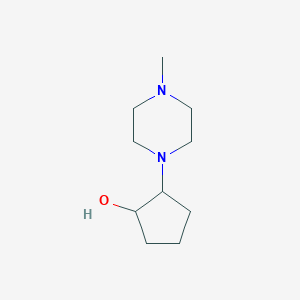
2-(4-甲基哌嗪-1-基)环戊醇
描述
2-(4-Methylpiperazin-1-YL)cyclopentanol is a heterocyclic compound with the empirical formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a cyclopentanol ring substituted with a 4-methylpiperazine group, making it a valuable building block in organic synthesis and pharmaceutical research .
科学研究应用
2-(4-Methylpiperazin-1-YL)cyclopentanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Mode of Action
It is suggested that the compound may interact with its targets to induce certain changes, which could potentially influence the biological activity of the target .
Biochemical Pathways
The downstream effects of these pathways could potentially be influenced by the interaction of the compound with its targets .
Pharmacokinetics
These properties could potentially impact the bioavailability of the compound .
Result of Action
It has been suggested that the compound substantially inhibits biofilm formation when added at a concentration of 063 mmol/l or higher .
生化分析
Biochemical Properties
2-(4-Methylpiperazin-1-YL)cyclopentanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the formation of biofilms in Candida albicans when used in combination with the antifungal drug miconazole . This interaction suggests that 2-(4-Methylpiperazin-1-YL)cyclopentanol may bind to specific proteins or enzymes involved in biofilm formation, thereby disrupting the process.
Cellular Effects
2-(4-Methylpiperazin-1-YL)cyclopentanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on biofilm formation in Candida albicans indicates that it may interfere with cell signaling pathways essential for biofilm development . Additionally, this compound may alter gene expression patterns related to biofilm formation and maintenance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylpiperazin-1-YL)cyclopentanol have been studied over time The compound’s stability and degradation are crucial factors in its long-term efficacyThe compound’s inhibitory effect on biofilm formation has been observed to persist over time, indicating its potential for sustained activity .
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperazin-1-YL)cyclopentanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting biofilm formation without causing significant toxicity. At higher doses, potential toxic or adverse effects may be observed. Detailed studies on dosage thresholds and toxicity are necessary to determine the safe and effective use of this compound in animal models .
Metabolic Pathways
2-(4-Methylpiperazin-1-YL)cyclopentanol is involved in specific metabolic pathways It interacts with enzymes and cofactors that facilitate its metabolismUnderstanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Methylpiperazin-1-YL)cyclopentanol within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(4-Methylpiperazin-1-YL)cyclopentanol affects its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)cyclopentanol typically involves the reaction of cyclopentanone with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2-(4-Methylpiperazin-1-YL)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Piperazine-substituted cyclopentanol derivatives.
相似化合物的比较
Similar Compounds
4-Methylpiperazin-1-yl derivatives: These compounds share the piperazine ring but differ in the substituents attached to the ring.
Cyclopentanol derivatives: Compounds with modifications on the cyclopentanol ring, leading to different chemical and biological properties.
Uniqueness
2-(4-Methylpiperazin-1-YL)cyclopentanol is unique due to its specific combination of a cyclopentanol ring and a 4-methylpiperazine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAMIGVRCHNECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660740 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-53-8 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for 2-(4-Methylpiperazin-1-YL)cyclopentanol against Candida albicans biofilms?
A1: The research paper identifies heat shock protein 90 (Hsp90) as the proposed target for 2-(4-Methylpiperazin-1-YL)cyclopentanol. While the exact mechanism is not fully elucidated in the study [], it suggests that the compound's interaction with Hsp90 disrupts essential cellular processes in Candida albicans, ultimately inhibiting its ability to form biofilms. Further research is needed to fully understand the downstream effects of this interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


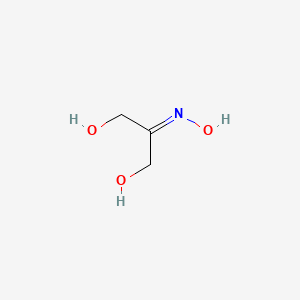
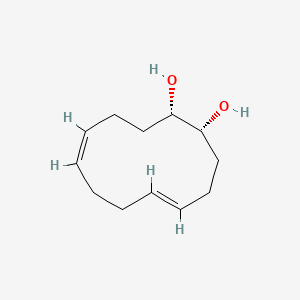

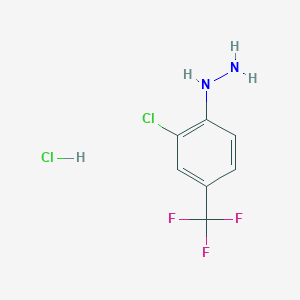

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)


